molecular formula C18H10N2 B1211750 Indolo[3,2-b]carbazole CAS No. 241-55-4

Indolo[3,2-b]carbazole

Cat. No.: B1211750
CAS No.: 241-55-4
M. Wt: 254.3 g/mol
InChI Key: HLVSZSQYBQCBQG-UHFFFAOYSA-N
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Description

Indolo[3,2-b]carbazole is a heterocyclic compound characterized by its π electron-rich and extended structure. It is highly active in electrophilic substitution reactions, making it a valuable compound in the synthesis of various organic materials .

Mechanism of Action

Target of Action

Indolo[3,2-b]carbazole (ICZ) is a potent agonist of the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This receptor plays a crucial role in several biological processes.

Mode of Action

ICZ interacts with its primary target, the AhR, leading to changes in the transcription of specific genes . The binding of ICZ to AhR can induce gene expression in both in vivo and in vitro models . This interaction is significant in the context of ICZ’s biological activities.

Biochemical Pathways

The antitumor and neuroprotective activities of indolocarbazoles like ICZ result from one or several mechanisms: inhibition of different protein kinases, inhibition of DNA topoisomerases, or direct DNA intercalation . These mechanisms highlight the impact of ICZ on various biochemical pathways, leading to its diverse biological effects.

Pharmacokinetics

For instance, ICZ exhibits good thermal, chemical, and environmental stability , which could potentially impact its bioavailability and pharmacokinetics.

Result of Action

The interaction of ICZ with AhR leads to a range of molecular and cellular effects. For instance, ICZ has been found to exhibit antitumor activity . It also acts as a weak estrogen in MCF-7 cells and binds to the estrogen receptor . These effects underscore the broad biological impact of ICZ’s action.

Action Environment

The action, efficacy, and stability of ICZ can be influenced by various environmental factors. For example, ICZ is found in Brassica family vegetables , suggesting that dietary intake could influence its bioavailability and action. Furthermore, the aggregation-enhanced emission property of ICZ indicates that its luminescent efficiency improves upon aggregation , which could be influenced by environmental conditions.

Biochemical Analysis

Biochemical Properties

Indolo[3,2-b]carbazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with protein kinases, which are crucial in regulating cellular processes. The nature of these interactions often involves the inhibition of kinase activity, leading to alterations in cell signaling pathways .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression that impact cell proliferation and apoptosis . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of protein kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as inhibiting tumor growth. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indolo[3,2-b]carbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 2,3-dihydro-1H-indole with 1,2-dibromoethane in the presence of a base can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the this compound core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Indolo[3,2-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Indolo[3,2-b]carbazole has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Indolo[2,3-a]carbazole
  • Indolo[2,3-c]carbazole
  • Indolo[3,2-a]carbazole

Comparison: Indolo[3,2-b]carbazole is unique due to its specific structural arrangement, which imparts distinct electronic properties. Compared to other indolocarbazole isomers, this compound has a wider bandgap and higher oxidative stability, making it more suitable for applications in organic electronics .

Properties

IUPAC Name

indolo[3,2-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVSZSQYBQCBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=NC5=CC=CC=C5C4=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178826
Record name Indolo(3,2-b)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241-55-4
Record name Indolo[3,2-b]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indolo(3,2-b)carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000241554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolo(3,2-b)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 2,000-ml three-necked flask that had been deaerated and filled with nitrogen were placed 50.69 g (205.8 millimoles) of 3,3′-methylenediindole and 30.55 g (206.1 millimoles) of triethyl orthoformate, then 640 g of methanol was added, and the mixture was stirred. To this mixture was added dropwise 5.0 g (51.5 millimoles) of concentrated sulfuric acid over 3 minutes and the mixture was heated under reflux for 1 hour. The mixture was cooled to room temperature and the reddish-brown crystals formed were collected by filtration and washed twice by reslurrying in 500 ml of methanol. The solvent was stripped off under reduced pressure and 36.8 g (143.8 millimoles, 69.9% yield) of indolo[3,2-b]carbazole was obtained as a reddish-brown powder.
Quantity
50.69 g
Type
reactant
Reaction Step One
Quantity
30.55 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
640 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 2000-ml three-necked flask that had been deaerated and filled with nitrogen were placed 50.69 g (0.2058 mole) of 3,3′-methylenediindole and 30.55 g (0.2061 mole) of triethyl orthoformate, then 640 g of methanol was added, and the mixture was stirred. To the mixture was added dropwise 5.0 g (0.0515 mole) of concentrated sulfuric over 3 minutes and the mixture was heated under reflux for 1 hour. The mixture was cooled to room temperature and the reddish brown crystals formed were collected by filtration and reslurried twice with 500 ml of methanol. The solvent was distilled off under reduced pressure and 36.81 g of solid C or indolo[3,2-b]carbazole (0.1438 mole, 69.9% yield) was obtained as a reddish brown powder.
Quantity
50.69 g
Type
reactant
Reaction Step One
Quantity
30.55 g
Type
reactant
Reaction Step Two
Quantity
640 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Under a nitrogen gas stream, about 250.69 g (i.e., about 205.8 mmol) of 3,3′-methylenediindole and about 30.55 g (i.e., about 206.1 mmol) of triethyl orthofomate are dissolved and mixed in methanol within a 3-neck flask. Thereafter, about 5.0 g (i.e., 51.5 mmol) of enriched sulfuric acid is slowly added little by little into the 3-neck flask and then the mixture within the 3-neck flask is refluxed during a single hour. The mixture within the 3-neck flask is frozen to be a normal temperature. Subsequently, about 33 g of indolo(3,2-b)carbazole corresponding to a compound of dark brown is obtained by filtering the frozen mixture.
Quantity
250.69 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolo[3,2-b]carbazole
Reactant of Route 2
Indolo[3,2-b]carbazole
Reactant of Route 3
Indolo[3,2-b]carbazole
Reactant of Route 4
Indolo[3,2-b]carbazole
Reactant of Route 5
Indolo[3,2-b]carbazole
Reactant of Route 6
Indolo[3,2-b]carbazole
Customer
Q & A

Q1: What is the primary biological target of ICZ?

A1: Indolo[3,2-b]carbazole exhibits high binding affinity for the aryl hydrocarbon receptor (AhR) [, , ].

Q2: What are the downstream effects of ICZ binding to AhR?

A2: ICZ binding to AhR induces the expression of several genes, including those coding for cytochrome P450 enzymes (CYPs), such as CYP1A1, CYP1A2, and CYP1B1 [, ]. This induction leads to increased enzyme activity, as measured by ethoxyresorufin O-deethylase (EROD) activity [].

Q3: Does ICZ affect gap junctional intercellular communication (GJIC)?

A3: Yes, ICZ inhibits GJIC in rat hepatocytes in a dose- and time-dependent manner. This effect is thought to be mediated by AhR activation and potentially CYP activity [].

Q4: How does ICZ compare to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in terms of AhR binding and effects?

A4: ICZ displays similar AhR binding affinity to TCDD, with both having an IC50 value of 3.6 nM []. Both compounds induce CYP1A1/1A2 gene expression and demonstrate antiestrogenic effects in human breast cancer cells [].

Q5: Can ICZ act as a tumor promoter?

A5: While ICZ has shown anti-carcinogenic properties in some studies, research suggests it may act as a tumor promoter under certain conditions due to its effects on GJIC and AhR activation. Further research is needed to fully understand the carcinogenic/anti-carcinogenic potential of ICZ [].

Q6: What is the molecular formula and weight of ICZ?

A6: The molecular formula of ICZ is C18H12N2, and its molecular weight is 256.3 g/mol.

Q7: What are the key spectroscopic characteristics of ICZ?

A7: ICZ derivatives have been extensively characterized using various spectroscopic methods, including Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) spectroscopy, and photoluminescence (PL) spectroscopy []. Specific spectroscopic data for ICZ itself would require referencing a spectral database.

Q8: What are the potential applications of ICZ and its derivatives in material science?

A8: ICZ derivatives show promise as organic semiconductors for applications in organic thin-film transistors (OTFTs) [, , ]. Additionally, they exhibit interesting luminescent properties, making them potential candidates for organic light-emitting diodes (OLEDs) [, , , ].

Q9: How does the structure of ICZ derivatives impact their performance in OTFT devices?

A9: The introduction of long alkyl side chains at the N-5 and N-11 positions of the ICZ core significantly enhances solubility and promotes self-organization into crystalline structures, leading to improved charge transport properties and higher hole mobilities in OTFT devices [, ].

Q10: How does the presence of phenyl substituents affect the performance of ICZ-based OTFTs?

A10: Phenyl substitutions on the ICZ core enhance π-π stacking interactions between molecules, leading to improved charge carrier mobility in OTFT devices [].

Q11: Are there any studies on the catalytic properties of ICZ or its derivatives?

A11: The provided research papers primarily focus on the synthesis, properties, and applications of ICZ derivatives in materials science and do not provide information on their catalytic activity.

Q12: Have computational methods been employed to study ICZ and its derivatives?

A12: Yes, computational chemistry techniques like density functional theory (DFT) have been used to study the electronic structure, optical properties, and charge transport characteristics of ICZ derivatives [, , ].

Q13: How do DFT calculations contribute to understanding the properties of ICZ-based materials?

A13: DFT calculations help predict the energy levels (HOMO/LUMO), band gaps, and molecular orbitals of ICZ derivatives, which are crucial for understanding their optical and electronic properties, including their performance in organic electronic devices [, , ].

Q14: How does the substitution pattern on the ICZ core influence its AhR binding affinity?

A14: Studies show that replacing the nitrogen atoms in ICZ with sulfur retains binding affinity to AhR, while replacing them with oxygen decreases the affinity []. N-methylation at positions 5 and 11 increases affinity, while larger substituents at these positions or modifications to the central ring generally decrease affinity [].

Q15: How do structural modifications of ICZ impact its photophysical properties?

A15: Introducing various substituents, such as electron-donating or electron-withdrawing groups, onto the ICZ core can significantly affect its absorption and emission properties, influencing its potential applications in OLEDs [, ].

Q16: How does the linkage position of ICZ units in a polymer chain affect its properties?

A16: The connection position of ICZ units in poly(arylene ethynylene)s influences the polymer's optical and electronic properties, such as absorption, emission, and electrochemical behavior [].

Q17: What is known about the stability of ICZ and its formulation?

A17: Research shows that ICZ derivatives with long alkyl chains and phenyl substituents exhibit good environmental stability, even after prolonged exposure to amber light, making them suitable for OTFT applications [, ].

Q18: Are there any specific formulation strategies mentioned for ICZ?

A18: The provided research focuses primarily on the synthesis and characterization of ICZ derivatives for materials science applications. Specific formulation strategies for drug delivery or other purposes are not discussed.

Q19: What are some historical milestones in the research of ICZ?

A29: Early research on ICZ focused on its identification as a potent AhR agonist formed from the breakdown of indole-3-carbinol, a compound found in cruciferous vegetables [, ]. Subsequent studies explored its antiestrogenic effects and potential as a tumor promoter []. More recent research has focused on the synthesis and application of ICZ derivatives as organic semiconductors for OTFTs and OLEDs [, , , ].

Q20: What are some examples of cross-disciplinary applications of ICZ research?

A30: The study of ICZ bridges chemistry, biology, and materials science. Understanding its interaction with the AhR provides insights into toxicological mechanisms and potential therapeutic applications [, ]. Simultaneously, its use in developing novel organic semiconductors showcases its potential in advancing electronic devices [, , , ].

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